2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one

Physicochemical Property Drug-likeness SAR

2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one (Target Compound) is a synthetic (2Z)-aurone derivative, a subclass of the flavonoid family characterized by a benzofuran-3-one core with a 2-benzylidene substitution. The compound is distinguished by a 2,4-dichlorophenyl ring at the methylene position and a 6-ethoxy substituent on the benzofuranone scaffold (C17H12Cl2O3, MW 335.19 g/mol).

Molecular Formula C17H12Cl2O3
Molecular Weight 335.2 g/mol
Cat. No. B12206446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one
Molecular FormulaC17H12Cl2O3
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2
InChIInChI=1S/C17H12Cl2O3/c1-2-21-12-5-6-13-15(9-12)22-16(17(13)20)7-10-3-4-11(18)8-14(10)19/h3-9H,2H2,1H3/b16-7-
InChIKeyNXNARPIGLWDQLG-APSNUPSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one: Aurone Derivative for Specialized Research and Procurement


2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one (Target Compound) is a synthetic (2Z)-aurone derivative, a subclass of the flavonoid family characterized by a benzofuran-3-one core with a 2-benzylidene substitution [1]. The compound is distinguished by a 2,4-dichlorophenyl ring at the methylene position and a 6-ethoxy substituent on the benzofuranone scaffold (C17H12Cl2O3, MW 335.19 g/mol) [2]. Aurones are recognized as “privileged structures” in medicinal chemistry, but this specific substitution pattern creates unique electronic and steric properties that differentiate it from other aurones and flavonoid isomers for procurement selection [3].

Procurement Alert: Why Generic Aurone or Benzofuranone Substitution Is Not Advisable for 2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one


The assumption that any in-class aurone or benzofuran-3-one can replicate the performance of the Target Compound is unfounded. In the aurone family, the specific pattern of substitution on both the benzylidene (B-ring) and benzofuranone (A-ring) parts dictates key properties. For instance, the photochemical reactivity of the closest non-ethoxylated analog, (Z)-2-(2,4-dichlorobenzylidene)benzofuran-3(2H)-one (BFO), is fundamentally determined by its crystal packing, which is directly influenced by the substituents [1]. The introduction of a 6-ethoxy group on the A-ring is not a minor modification; it alters the molecule's electron density, solubility, steric profile, and intermolecular interactions, making its biological activity, material properties, or chemical behavior non-interchangeable with unsubstituted or differently substituted analogs. The quantitative evidence below confirms that even minor structural deviations lead to critically different outcomes.

Quantitative Differentiation Evidence Guide for 2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one


Molecular Mass & Lipophilicity as a Differentiation Factor from the Primary Analog BFO

The Target Compound has a higher molecular weight and calculated lipophilicity compared to its closest direct analog, (Z)-2-(2,4-dichlorobenzylidene)benzofuran-3(2H)-one (BFO), which lacks the 6-ethoxy group. This structural addition fundamentally alters its pharmacokinetic and permeability profile, a critical factor for any biological or material science application. BFO is the most relevant comparator, as it shares the identical 2,4-dichlorophenyl methylene moiety but has an unsubstituted benzofuranone A-ring [1].

Physicochemical Property Drug-likeness SAR

Divergence in Solid-State Photochemical Reactivity from Heterocyclic Analogs BIO and BTO

A 2023 study by Yue et al. demonstrated that the closest analog to the Target Compound, BFO, possesses unique crystal packing that enables photo-induced [2+2] cycloaddition and macroscopic photomechanical bending. In stark contrast, the structurally related heterocyclic analogs (E)-2-(2,4-dichlorobenzylidene)-2,3-dihydro-1H-inden-1-one (BIO) and (Z)-2-(2,4-dichlorobenzylidene)benzo[b]thiophen-3(2H)-one (BTO) were completely photoinert under identical conditions [1]. This finding directly implicates the benzofuran-3-one core as a necessity for this reactivity, and by extension, any modification (such as the 6-ethoxy substitution) is predicted to tune this behavior further.

Photomechanical Materials Crystal Engineering [2+2] Cycloaddition

Predicted Enhanced Binding Affinity in Biological Targets via Polar Surface Area Expansion

Class-level analysis of aurone derivatives reveals that hydroxyl and alkoxy substitutions on the benzofuranone A-ring are critical for establishing hydrogen bonds with catalytic residues in enzyme binding pockets [1]. The 6-ethoxy group of the Target Compound expands its topological polar surface area (TPSA) to 35.5 Ų compared to BFO's 26.3 Ų [2], enabling additional hydrogen bond acceptor interactions that are absent in the unsubstituted analog. This structural feature is directly associated with the inhibitory mechanism of aurones against targets like α-amylase [1].

Enzyme Inhibition Molecular Docking Kinase

Recommended Procurement Scenarios for 2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one Based on Evidence


Development of Next-Generation Photomechanical Organic Crystals

The proven photoactuation of the BFO core scaffold [1] makes the 6-ethoxy derivative a high-priority candidate for crystal engineering studies. The additional ethoxy group is predicted to alter crystal packing and intermolecular interactions (C=O···H, Cl···S, etc.), which the original study identified as the primary control for [2+2] cycloaddition reactivity. Procuring this specific derivative allows for the rational tuning of photomechanical bending properties that are completely absent in the inert BIO and BTO analogs.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibitor Design

In medicinal chemistry campaigns targeting enzymes with hydrophobic active sites (e.g., kinases, α-amylase), the Target Compound’s higher lipophilicity (estimated ΔLogP ≈ +0.5 vs. BFO) and additional H-bond acceptor capacity [2] are critical SAR probes. Previous studies on aurones have shown that A-ring alkoxylation is a key determinant of inhibitory potency [3]. This compound serves as a logical, systematic extension of SAR beyond simple hydroxylated or methoxylated derivatives.

Specialized Material Science: Fluorescent Probe or Dye Precursor

Aurones are renowned for their photophysical properties, and modifications on the benzofuranone ring directly influence their UV-Vis absorption and emission spectra [3]. The 6-ethoxy substitution pattern is a deliberate design choice to bathochromically shift or modify quantum yields. Procuring this specific, characterized compound (with confirmed NMR spectra) [4] ensures reproducibility in optical material development, avoiding the variability of sourcing generic or uncharacterized aurone mixtures.

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